2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine
Description
The compound 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine features a trifluoromethyl-substituted pyridine core linked via a pyrrolidinylmethoxy group to a thiazolo[4,5-c]pyridine moiety.
Properties
IUPAC Name |
2-[3-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]pyrrolidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4OS/c18-17(19,20)14-2-1-3-15(23-14)25-10-11-5-7-24(9-11)16-22-12-8-21-6-4-13(12)26-16/h1-4,6,8,11H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGJFNOIUYUPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC4=C(S3)C=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a valuable target for therapeutic interventions.
Mode of Action
The compound interacts with its target, PI3K, by binding to the kinase through key hydrogen bond interactions. This binding inhibits the enzymatic activity of PI3K, leading to a decrease in the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key signaling molecule.
Biochemical Pathways
The inhibition of PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival. By inhibiting PI3K, this compound can potentially disrupt these cellular processes, leading to effects such as reduced cell proliferation and survival.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and proliferation due to its effect on the PI3K/AKT/mTOR pathway. This could potentially lead to antitumor effects, given the role of this pathway in cancer cell growth and survival.
Biological Activity
The compound 2-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}pyrrolidin-3-yl)methoxy]-6-(trifluoromethyl)pyridine is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 357.37 g/mol. The structure features a pyridine ring substituted with trifluoromethyl and a thiazolo-pyridine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H16F3N3OS |
| Molecular Weight | 357.37 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds containing thiazole and pyridine rings exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells with an IC50 value significantly lower than that observed in non-tumorigenic cells, suggesting a favorable therapeutic index .
The proposed mechanism of action for compounds similar to the target molecule involves:
- Inhibition of Tubulin Polymerization : Compounds have been shown to bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells.
- Modulation of Enzyme Activity : The thiazole moiety may interact with specific enzymes involved in cancer progression, thereby inhibiting their activity .
Case Studies
- Cytotoxicity Against Cancer Cell Lines : A study evaluated the cytotoxic effects of various thiazole derivatives against multiple cancer cell lines (MCF-7, HepG2). The results indicated that compounds with similar structural motifs had potent antiproliferative effects, with some derivatives achieving nanomolar GI50 values .
- In Vivo Efficacy : Another investigation into the pharmacokinetics of thiazole-containing compounds revealed promising results when administered to animal models. The compounds maintained plasma exposure sufficient for therapeutic effects over extended periods .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thiazole and pyridine rings significantly affect biological activity. For example:
- Substituents on the Pyridine Ring : The presence of trifluoromethyl groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
- Thiazole Ring Modifications : Alterations in the position or nature of substituents on the thiazole ring can lead to increased potency against specific cancer types .
Scientific Research Applications
Medicinal Chemistry Applications
This compound exhibits a variety of pharmacological properties that are being explored for therapeutic applications:
- Anticancer Activity : Studies have indicated that compounds with thiazole and pyridine rings can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation. For example, derivatives similar to this compound have shown potential as inhibitors of kinases involved in cancer cell survival .
- Anti-inflammatory Effects : The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate biological membranes. Research has demonstrated that such compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
- Neuroprotective Properties : Some derivatives of thiazolo-pyridines have been studied for their neuroprotective effects against neurodegenerative diseases. The mechanism involves the modulation of oxidative stress pathways and apoptosis .
Biological Research Applications
The compound is also being investigated for its role in biological systems:
- Enzyme Inhibition Studies : The unique structure allows it to interact with various enzymes, making it a candidate for studies aimed at understanding enzyme kinetics and inhibition mechanisms .
- Receptor Modulation : Research indicates potential interactions with G-protein coupled receptors (GPCRs), which are critical in many physiological processes. This could lead to the development of new drugs targeting neurological disorders .
Material Science Applications
In addition to its biological applications, this compound may also find use in material sciences:
- Organic Electronics : The electronic properties conferred by the trifluoromethyl group make this compound a candidate for use in organic semiconductors and photovoltaic materials .
- Polymer Chemistry : Incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties, leading to advanced materials for industrial applications .
Case Study 1: Anticancer Research
A recent study evaluated the anticancer efficacy of a series of thiazolo-pyridine derivatives, including variations of the target compound. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting that modifications to the thiazole and pyridine components can enhance biological activity.
Case Study 2: Neuroprotective Effects
In vivo studies demonstrated that compounds similar to the target structure provided protection against neuronal death in models of Alzheimer's disease. This was attributed to their ability to reduce oxidative stress markers and improve cognitive function.
Comparison with Similar Compounds
Structural Features and Heterocyclic Systems
- Target Compound : The thiazolo[4,5-c]pyridine fused system provides rigidity and planar geometry, while the pyrrolidine linker introduces conformational flexibility. The trifluoromethyl group enhances lipophilicity and metabolic stability .
- 5-(2-Fluorophenyl)-6-methyl[1,3]thiazolo[4,5-b]pyridine (): Features a dihydrothiazolo ring fused to pyridine. Substituents (fluorophenyl, methyl) emphasize steric effects, with a molecular weight (MW) of 284.3 g/mol.
- Ethyl 5-{4-(trifluoromethyl)anilino}-2-{3-(trifluoromethyl)pyridin-2-yl}-1,6-naphtyridine-7-carboxylate (): Contains two trifluoromethyl groups and a napthyridine core. Its higher MW (484.47 g/mol) and ester group increase hydrophobicity (MLOGP = 3.12), suggesting distinct pharmacokinetic behavior compared to the target compound .
Physicochemical Properties
The table below compares key properties of the target compound with analogs:
| Compound Name/Structure | Molecular Weight (g/mol) | H-Bond Donors | H-Bond Acceptors | MLOGP (Estimated) | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | ~420–450* | 0–1 | 4–5 | 4.5 | Thiazolo[4,5-c]pyridine, CF3 |
| 5-(2-Fluorophenyl)-6-methyl[1,3]thiazolo... | 284.3 | 0 | 3 | 3.2 | Fluorophenyl, methyl |
| Ethyl 5-{4-(trifluoromethyl)anilino}-2... | 484.47 | 2 | 7 | 3.12 | CF3, ethyl ester |
| 6-(3-Chloro-5-(trifluoromethyl)pyridin-... | 412.8† | 1 | 6 | 4.0 | CF3, Cl, methylthio |
*Estimated based on structural components; †From supplier data in .
- Its H-bond acceptors (methoxy oxygen, pyridine, and pyrrolidine nitrogens) may enhance solubility relative to more lipophilic compounds in and .
- Lipophilicity : The trifluoromethyl group and thiazolo ring contribute to the target’s higher estimated MLOGP (~4.5) compared to ’s analog (3.2). This positions it closer to ’s compounds, which prioritize membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
